3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a triazine ring, phenyl groups, and a furan carboxylate moiety
Preparation Methods
The synthesis of 3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves multiple steps. One common method includes the reaction of 4,6-bis(phenylamino)-1,3,5-triazine with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the hydrazinylidene intermediate. This intermediate is then reacted with 3-formylphenyl furan-2-carboxylate to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Scientific Research Applications
3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: This compound also features a triazine ring and phenyl groups but lacks the furan carboxylate moiety.
4-(4,6-bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: This compound has a similar triazine core but different substituents on the phenyl groups.
The uniqueness of 3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate lies in its combination of a triazine ring, phenyl groups, and a furan carboxylate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21N7O3 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[3-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H21N7O3/c35-24(23-15-8-16-36-23)37-22-14-7-9-19(17-22)18-28-34-27-32-25(29-20-10-3-1-4-11-20)31-26(33-27)30-21-12-5-2-6-13-21/h1-18H,(H3,29,30,31,32,33,34)/b28-18+ |
InChI Key |
FUOPVUJVPIOAQW-MTDXEUNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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